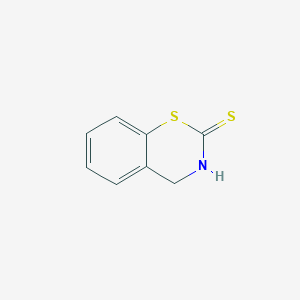

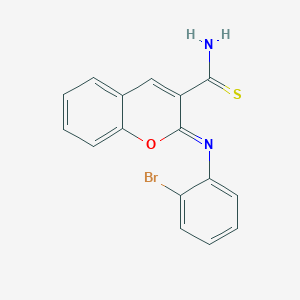

3,4-Dihydro-1,3-benzothiazine-2-thione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-Dihydro-1,3-benzothiazine-2-thione is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields . It has been used in the design and synthesis of novel strobilurins, which are analogues with good and broad-spectrum activity .

Synthesis Analysis

The compound has been synthesized and tested against various phytopathogenic fungi . The synthesis process involves the design of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides-based strobilurins .Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-1,3-benzothiazine-2-thione is complex and involves multiple elements. The CoMSIA studies were carried out using a SYBYL-X .Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 4H-3,1-benzothiazin-4-ones . It has also been used in the synthesis of benzimidazole-thione derivatives by alkylation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydro-1,3-benzothiazine-2-thione are complex and depend on its molecular structure. The compound has been characterized by Infra Red, 1 H-NMR, 13 C-NMR, and Mass spectroscopy .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compound Significance

3,4-Dihydro-1,3-benzothiazine-2-thione belongs to the class of benzothiazines, a vital group of heterocyclic compounds known for their versatile biological activities. These compounds, including 3,4-dihydro variants, have been extensively studied for their pharmacological potential and synthetic versatility. Benzothiazines have been recognized for their ability to exhibit numerous therapeutic activities such as anti-HIV, calcium antagonistic, anti-serotonin, analgesic, anti-mycobacterial, anti-microbial, anti-oxidant, anti-rheumatic, anti-inflammatory, anti-hypertensive, calcium channel blocker, anti-malarial, potassium channel opener, cardiovascular, anthelmintic, neuroprotective, aldose reductase inhibitor, herbicidal, pesticidal, and more. This wide range of activities underscores the importance of benzothiazines in drug discovery and development, suggesting that 3,4-dihydro-1,3-benzothiazine-2-thione could also contribute significantly to therapeutic advancements (Rajiv, Sreelakshmi, Rajan, & Pappachen, 2017).

Synthetic Strategies and Biological Activities

The synthesis and biological significance of benzothiazine derivatives, including 3,4-dihydro-1,3-benzothiazine-2-thione, have been a subject of considerable interest within the scientific community. These compounds are synthesized through various methodologies, including microwave-assisted synthesis and regioselective techniques, offering a rich platform for developing novel therapeutic agents. The detailed exploration of synthetic routes and biological activities associated with benzothiazine derivatives provides a foundational understanding for further research and development in medicinal chemistry, particularly in the search for new pharmacologically active agents (Mir, Dar, & Dar, 2020).

Pharmacological Potential in Cancer Regulation

Benzothiazines, such as 3,4-dihydro-1,3-benzothiazine-2-thione, have demonstrated a significant ability to regulate various types of cancer. The comprehensive review of synthetic strategies, biological activities, and structure-activity relationships (SAR) of 1,4-benzothiazines reveals their potential in cancer therapy. The systematic analysis of SAR among benzothiazine derivatives allows for the optimization of their pharmacological profiles, suggesting that these compounds, including 3,4-dihydro-1,3-benzothiazine-2-thione, could offer novel approaches to cancer treatment (Rai, Singh, Raj, & Saha, 2017).

Wirkmechanismus

The compound has shown substantial and broad-spectrum antifungal activities against various phytopathogenic fungi . It acts as an inhibitor of mitochondrial respiration through acting on Q0 of cytochrome b of the cytochrome bc1 complex in the fungal respiratory chain, blocking electron transfer, and ultimately leading to cessation of fungal growth .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dihydro-1,3-benzothiazine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c10-8-9-5-6-3-1-2-4-7(6)11-8/h1-4H,5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQSXGQNKWFCQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2SC(=S)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dihydro-2H-1,3-benzothiazine-2-thione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

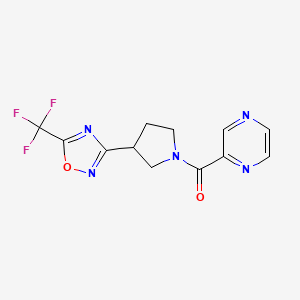

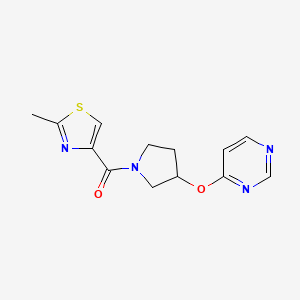

![1,3-Benzothiazol-2-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2382056.png)

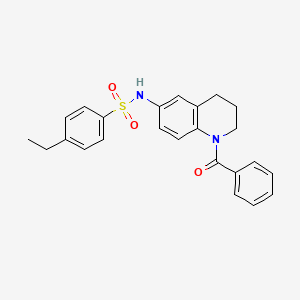

![N-Methyl-N-[2-[1-(oxan-4-yl)ethylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2382065.png)

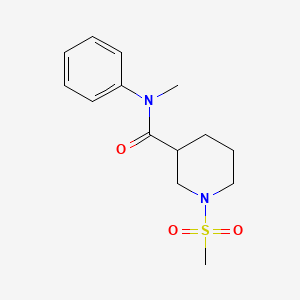

![4-(3-Methoxyphenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide](/img/structure/B2382078.png)